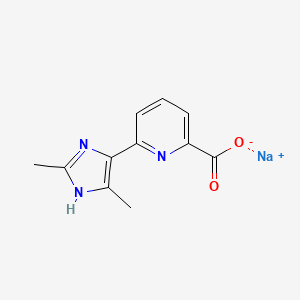
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea, also known as DMHU, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMHU is a urea derivative and has been shown to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anion Coordination Chemistry
The anion coordination chemistry of urea-based ligands, including compounds structurally related to 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea, reveals their potential in binding inorganic oxo-acids through hydrogen bond motifs involving urea NH groups, carbonyl, protonated fragments, and anions. Such characteristics suggest applications in designing selective anion receptors and sensors, highlighting their significance in analytical chemistry and environmental monitoring (Wu et al., 2007).
Structural Chemistry and Hydrogen Bonding
The structural elucidation and hydrogen bonding patterns of substituted ureas, including derivatives similar to the specified compound, offer insights into their molecular configurations and interactions. This knowledge is crucial for the development of materials with tailored properties, such as improved polymers, and for the pharmaceutical industry where molecular structure directly impacts drug efficacy and specificity (Kołodziejski et al., 1993).
Herbicide and Nematicide Degradation in Soils
Research on substituted urea herbicides, which are structurally related to the compound of interest, demonstrates their microbial degradation in soil. This finding is significant for agricultural sciences, particularly in understanding the environmental fate of chemical treatments and developing more sustainable agricultural practices (Katz & Strusz, 1968).
Synthesis and Cyclization Reactions
Studies on the synthesis and cyclization reactions involving N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines provide valuable information on the reactivity and transformation possibilities of urea derivatives. These reactions are fundamental in medicinal chemistry for creating novel therapeutic agents with enhanced biological activities (Vaickelionienė et al., 2005).
Luminescence Sensing of Benzaldehyde
The development of lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, structurally analogous to the specified urea compound, demonstrates potential applications in luminescence sensing. Such frameworks can be used for detecting benzaldehyde derivatives, showcasing their importance in analytical chemistry for environmental monitoring and food safety (Shi et al., 2015).
Eigenschaften
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-12-5-7-15(9-13(12)2)21-19(23)20-11-16(22)14-6-8-17(24-3)18(10-14)25-4/h5-10,16,22H,11H2,1-4H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZABHXKYJFJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C2=CC(=C(C=C2)OC)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

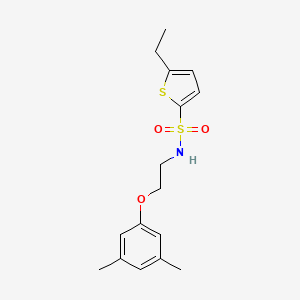


![N-(5-acetamido-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2818165.png)
![Methyl 2-amino-2-(3-butyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2818166.png)
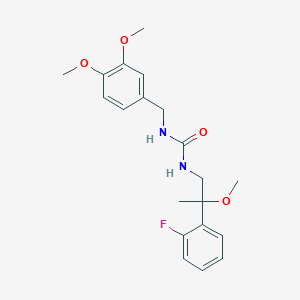

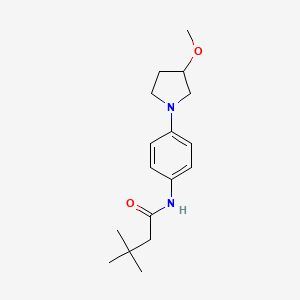
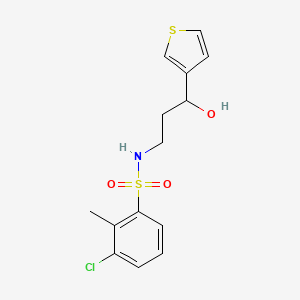
![3-(5-Amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+](/img/structure/B2818174.png)
![3-(4-Ethoxybenzoyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2818175.png)
![N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide](/img/structure/B2818176.png)
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2818177.png)
